
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-ethylcytosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-ethylcytosine is a synthetic nucleoside analogue This compound is structurally similar to naturally occurring nucleosides but has been modified to enhance its biological activity and stability
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-ethylcytosine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-deoxy-2-fluoro-D-arabinofuranose, which is a key intermediate.
Glycosylation: This intermediate is then glycosylated with a suitable cytosine derivative under acidic conditions to form the nucleoside.
Purification: The crude product is purified using chromatographic techniques to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the synthetic route to produce the compound in bulk quantities.
Optimization: Optimizing reaction conditions to improve yield and reduce production costs.
Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-ethylcytosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-ethylcytosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It has shown promise in the treatment of certain cancers and viral infections due to its ability to inhibit DNA synthesis and induce apoptosis.
Industry: The compound is used in the development of new pharmaceuticals and diagnostic tools.
Mecanismo De Acción
The mechanism of action of 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-ethylcytosine involves:
Inhibition of DNA Synthesis: The compound is incorporated into DNA during replication, leading to chain termination and inhibition of DNA synthesis.
Induction of Apoptosis: It induces apoptosis in cancer cells by activating specific molecular pathways.
Molecular Targets: The primary molecular targets include DNA polymerase and other enzymes involved in DNA replication and repair.
Comparación Con Compuestos Similares
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-ethylcytosine is unique compared to other nucleoside analogues due to its specific structural modifications, which enhance its stability and biological activity. Similar compounds include:
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil: Another nucleoside analogue with similar antitumor activity.
2’-Fluoro-2’-deoxycytidine: A compound with similar structural features but different biological properties.
5-Fluoro-2’-deoxyuridine: A widely studied nucleoside analogue with potent anticancer activity.
These compounds share some similarities in their mechanisms of action but differ in their specific applications and efficacy.
Propiedades
Número CAS |
95740-17-3 |
|---|---|
Fórmula molecular |
C11H16FN3O4 |
Peso molecular |
273.26 g/mol |
Nombre IUPAC |
4-amino-5-ethyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C11H16FN3O4/c1-2-5-3-15(11(18)14-9(5)13)10-7(12)8(17)6(4-16)19-10/h3,6-8,10,16-17H,2,4H2,1H3,(H2,13,14,18)/t6-,7+,8-,10-/m1/s1 |
Clave InChI |
QBSJDBXQJJKDOI-IBCQBUCCSA-N |
SMILES isomérico |
CCC1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F |
SMILES canónico |
CCC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


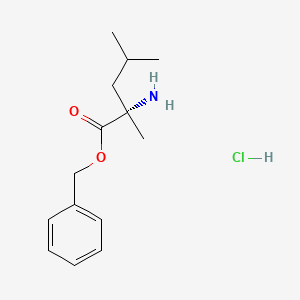

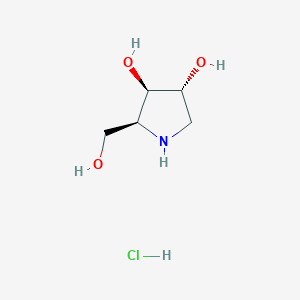

![7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-1,3-dione](/img/structure/B15199053.png)
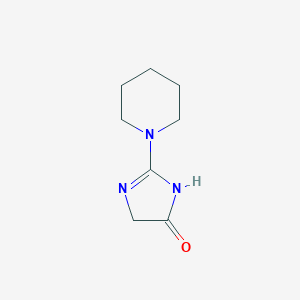
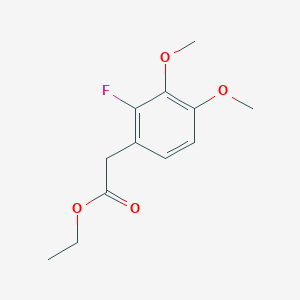
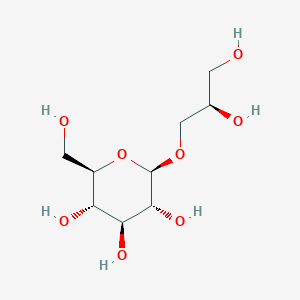
![6-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)hexyl methacrylate](/img/structure/B15199084.png)
![Bis(benzo[b]thiophen-2-yl)dimethylsilane](/img/structure/B15199092.png)
![Diethyl 2-[2-(4-ethoxyphenyl)ethyl]propanedioate](/img/structure/B15199095.png)
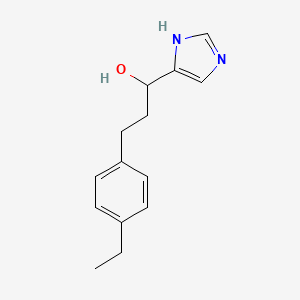
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;dihydrate;hydrochloride](/img/structure/B15199120.png)
![tert-butyl N-[6-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B15199123.png)
